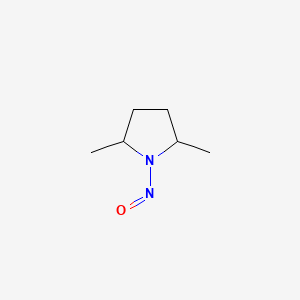
2,3-difluoro-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4-methylpyridine is a fluorinated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoro-4-methylpyridine typically involves the selective fluorination of 4-methylpyridine. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution of hydrogen atoms with fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The scalability of the reaction and the availability of fluorinating agents make it feasible for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Difluoro-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in radiolabeling for imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-difluoro-4-methylpyridine depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The electron-withdrawing nature of fluorine can also affect the compound’s reactivity and stability .
Comparación Con Compuestos Similares
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-4-methylpyridine
- 2,4-Difluoropyridine
Comparison: 2,3-Difluoro-4-methylpyridine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and physical properties compared to other fluorinated pyridines. The presence of two fluorine atoms in the 2 and 3 positions can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions .
Propiedades
Número CAS |
1227597-92-3 |
|---|---|
Fórmula molecular |
C6H5F2N |
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
2,3-difluoro-4-methylpyridine |
InChI |
InChI=1S/C6H5F2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |
Clave InChI |
IWENMMUGBHGGDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)F)F |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



